molecular formula C24H20O7S B11407449 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11407449
M. Wt: 452.5 g/mol
InChI Key: PINPLNYAOMKRTR-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of an ethoxyphenyl group, a benzoxathiol core, and a methoxyphenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxathiol core, followed by the introduction of the ethoxyphenyl and methoxyphenoxyacetate groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate include other benzoxathiol derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the benzoxathiol core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20O7S

Molecular Weight

452.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C24H20O7S/c1-3-28-17-6-4-15(5-7-17)20-12-19(13-21-23(20)31-24(26)32-21)30-22(25)14-29-18-10-8-16(27-2)9-11-18/h4-13H,3,14H2,1-2H3

InChI Key

PINPLNYAOMKRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)OC)SC(=O)O3

Origin of Product

United States

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